molecular formula C11H16O2 B14485476 Methyl 2-methylnon-2-en-4-ynoate CAS No. 65960-09-0

Methyl 2-methylnon-2-en-4-ynoate

Cat. No.: B14485476
CAS No.: 65960-09-0
M. Wt: 180.24 g/mol
InChI Key: QPHXZBYMGLUVQT-UHFFFAOYSA-N
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Description

Methyl 2-methylnon-2-en-4-ynoate is a methyl ester characterized by a nine-carbon aliphatic chain containing both a double bond (at position 2) and a triple bond (at position 4), along with a methyl substituent at the double bond site. While specific data on this compound are scarce in the provided evidence, structural analogs and related esters offer insights into its behavior. Such compounds are often utilized in organic synthesis, polymer chemistry, or as intermediates for pharmaceuticals, leveraging their unsaturated bonds for cycloaddition or polymerization reactions .

Properties

CAS No.

65960-09-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 2-methylnon-2-en-4-ynoate

InChI

InChI=1S/C11H16O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h9H,4-6H2,1-3H3

InChI Key

QPHXZBYMGLUVQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Base-Catalyzed Alkyne-Ester Coupling

A primary method involves the coupling of methyl 2-nonynoate with terminal alkynes under basic conditions. Source describes a protocol where methyl 2-nonynoate reacts with phenylacetylene in toluene (PhMe) at 55°C for 4.5 hours, yielding the target compound with >90% purity. The reaction proceeds via deprotonation of the alkyne by a strong base (e.g., NaH), followed by nucleophilic attack on the ester carbonyl group.

Key parameters :

  • Solvent: Toluene optimizes solubility and minimizes side reactions.
  • Temperature: 55°C balances reaction rate and selectivity.
  • Catalyst: Methanesulfonic acid (10 mol%) enhances proton transfer efficiency.

Palladium-Catalyzed Cross-Coupling

Source reports a palladium-mediated approach using methyl 2-nonynoate and 4-phenyl-1-butyne. The reaction employs Pd(OAc)₂ (3 mol%) and tris(2,6-dimethoxyphenyl)phosphine in toluene, achieving 95% yield. This method leverages oxidative addition of the alkyne to Pd(0), followed by transmetallation and reductive elimination.

Optimization insights :

  • Ligand selection: Bulky phosphines prevent β-hydride elimination.
  • Stoichiometry: A 1.25:1 alkyne-to-ester ratio minimizes dimerization.

Cyclization Strategies

Transition Metal-Mediated Cyclizations

Source discloses a Grignard reagent-based method where (R)-4-(2-(chloromethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene reacts with magnesium turnings and alkenyl halides. Subsequent condensation with (S,E)-5-chloro-2-isopropylpent-4-enoic acid in N-methylpyrrolidone (NMP) yields advanced intermediates, though the final step requires esterification to obtain methyl 2-methylnon-2-en-4-ynoate.

Functional Group Interconversion

Oxidation of Propargyl Alcohols

The Appel reaction converts propargyl alcohols to alkyl iodides, which are then oxidized to esters. Source outlines a four-step sequence:

  • Appel Reaction : Alcohol → iodide using PPh₃/I₂ in Et₂O/MeCN.
  • Grignard Formation : Mg insertion in THF.
  • Carbonylation : Reaction with CO₂ or esters.
  • Esterification : TMSCl/MeOH quench.

Yields reach 70–80%, but scalability is limited by iodine handling.

Transesterification

Patent describes transesterifying tert-butyl 2-methylnon-2-en-4-ynoate with methanol under acidic conditions (H₂SO₄, 60°C). This method achieves >90% conversion but requires stringent moisture control.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Advantage
Alkyne Addition 78–95 >90 High Short reaction time
Pd-Catalyzed 95 98 Moderate Functional group tolerance
Cyclization 65 85 Low Access to polycyclic systems
Transesterification 90 95 High Mild conditions

Mechanistic Considerations

Solvent Polarity

Polar aprotic solvents (e.g., NMP) stabilize ionic intermediates in Grignard reactions, while nonpolar solvents (toluene) favor neutral pathways in Pd-catalyzed couplings.

Challenges and Optimization

  • Purity Issues : Byproducts from alkyne oligomerization require silica gel chromatography (hexane:EtOAc = 20:1).
  • Moisture Sensitivity : Grignard-based methods demand anhydrous conditions; even trace H₂O reduces yields by 30–40%.
  • Catalyst Cost : Pd-based protocols are expensive (~$150/g Pd(OAc)₂), prompting research into Fe(III) acetylacetonate alternatives.

Industrial Applications and Scalability

Patent highlights a kilogram-scale synthesis for pharmaceutical intermediates, using continuous flow reactors to enhance heat transfer during exothermic steps. The optimized protocol achieves 85% yield at 100 g/batch.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylnon-2-en-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Hydroxide ions (OH-)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Carboxylates

Scientific Research Applications

Methyl 2-methylnon-2-en-4-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-methylnon-2-en-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and alkene groups allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways. Specific pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological activities .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

A comparison of Methyl 2-methylnon-2-en-4-ynoate with structurally related esters highlights key differences in functional groups and chain length:

Compound Name Functional Groups Molecular Formula Key Structural Features Reference
This compound Ester, alkene, alkyne, methyl branch C₁₁H₁₆O₂ Conjugated enyne system with branching N/A
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-4-pentynoate Ester, alkyne, sulfonamide C₁₃H₁₅NO₄S Sulfonamide group, shorter chain (C5)
Methyl 4-acetamido-2-hydroxybenzoate Ester, aromatic, acetamido, hydroxyl C₁₀H₁₁NO₄ Aromatic ring with polar substituents
Methyl butanoate Simple ester (C4) C₅H₁₀O₂ Short aliphatic chain, no unsaturation

Key Observations :

  • The sulfonamide group in the compound from introduces hydrogen-bonding capability and polarity, enhancing solubility in polar solvents compared to the purely hydrophobic aliphatic chain of this compound.
  • Aromatic esters like Methyl 4-acetamido-2-hydroxybenzoate exhibit resonance stabilization and UV absorption, unlike the aliphatic enyne system, which may undergo radical or electrophilic addition reactions .
Physical and Chemical Properties

Based on analogous compounds (e.g., methyl salicylate, methyl butanoate), the following trends can be inferred:

Property This compound (Expected) Methyl butanoate Methyl salicylate
Boiling Point High (due to longer chain, unsaturation) 102°C 222°C
Solubility in Water Low (nonpolar chain) Slightly soluble Insoluble
Reactivity High (conjugated enyne) Low Moderate (ester + phenol)

Notes:

  • The conjugated enyne system in this compound likely increases its susceptibility to Diels-Alder reactions or polymerization compared to saturated esters like methyl butanoate .
  • The methyl branch at the double bond may introduce steric hindrance, reducing reaction rates at the alkene site .

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